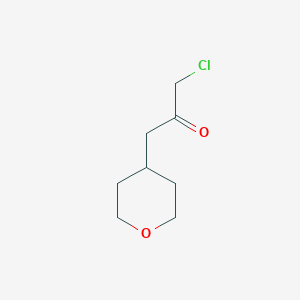
1-Chloro-3-(oxan-4-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-3-(oxan-4-yl)propan-2-one” is a chemical compound with the CAS Number: 1936097-26-5 . It has a molecular weight of 162.62 .
Synthesis Analysis
While specific synthesis methods for “1-Chloro-3-(oxan-4-yl)propan-2-one” were not found in the search results, related compounds such as “2-chloro-1-(oxan-4-yl)propan-1-one” have been synthesized and studied . More research is needed to provide a detailed synthesis analysis for “1-Chloro-3-(oxan-4-yl)propan-2-one”.Physical And Chemical Properties Analysis
The compound “1-Chloro-3-(oxan-4-yl)propan-2-one” has a molecular weight of 162.62 . It is in liquid form .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Compounds similar to 1-Chloro-3-(oxan-4-yl)propan-2-one are often involved in synthetic pathways for creating complex molecules. For example, the Henbest reduction is a method for the preparation of axial alcohols in steroid chemistry, highlighting the importance of specific organic transformations in synthesizing biologically active compounds (Browne & Kirk, 1969). Similarly, the synthesis of monomers for adhesive polymers demonstrates the role of organic synthesis in material science, indicating potential applications in developing new materials with specific properties (Moszner et al., 2006).
Catalysis and Oxidation Reactions
Compounds with functionalities similar to 1-Chloro-3-(oxan-4-yl)propan-2-one may serve as catalysts or substrates in oxidation reactions. The development of an efficient alcohol oxidation system using recyclable hypervalent iodine(III) reagent showcases the potential of these compounds in environmentally benign chemical processes (Li & Zhang, 2009).
Molecular Modeling and Drug Design
The structure-activity relationship studies of organic compounds provide insights into designing new drugs and understanding their interactions with biological targets. For instance, the synthesis and self-assembly of amphiphilic zinc chlorophyll derivatives for potential applications in photodynamic therapy (Takahashi et al., 2013) illustrate how modifications of organic molecules can lead to new therapeutic agents.
Environmental Chemistry
Research on the transformation of chlorinated compounds by microbial action, such as the work by Bosma and Janssen (1998) on Methylosinus trichosporium OB3b, highlights the environmental relevance of understanding the degradation pathways of organochlorine pollutants (Bosma & Janssen, 1998). This knowledge is crucial for developing bioremediation strategies to address pollution.
Safety and Hazards
The safety information for “1-Chloro-3-(oxan-4-yl)propan-2-one” indicates that it has the following hazard statements: H302, H315, H318, H335 . These codes correspond to the following hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation .
Propriétés
IUPAC Name |
1-chloro-3-(oxan-4-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-8(10)5-7-1-3-11-4-2-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMJSGLZZDPGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(oxan-4-yl)propan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)
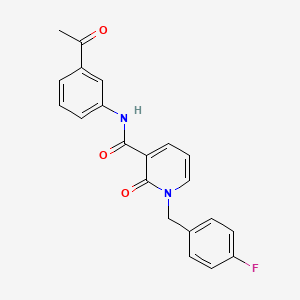

![3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole](/img/structure/B2757516.png)
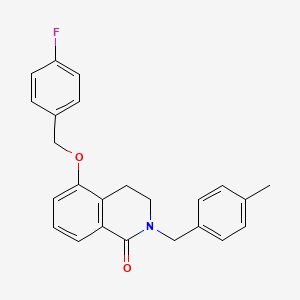
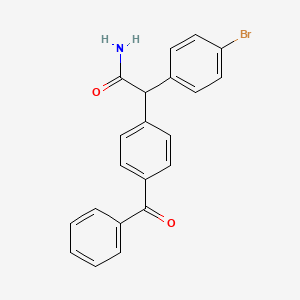
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2757522.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2757523.png)

![1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2757527.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]acetate](/img/structure/B2757528.png)
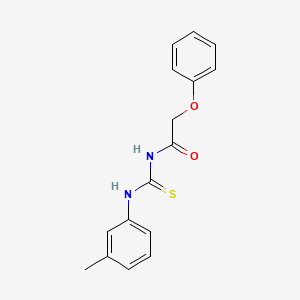
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2757534.png)
![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)